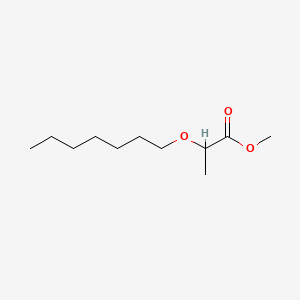

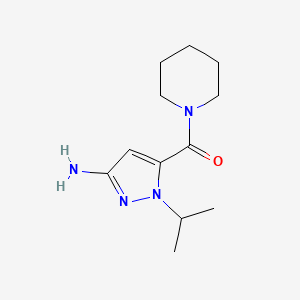

![molecular formula C17H17N3OS2 B2424310 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine CAS No. 478067-42-4](/img/structure/B2424310.png)

2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is a chemical compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to display a range of pharmacological effects .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of interest in medicinal chemistry. Various methods for the synthesis of pyrimidines have been described . For instance, a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation has been used . This newly developed strategy involved the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been analyzed using various techniques. The crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule is described . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) were calculated using popular DFT methods and the predicted results were compared with the reported experimental ones .Chemical Reactions Analysis

Pyrimidine derivatives have been known to exhibit various chemical reactions. For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .Physical And Chemical Properties Analysis

Pyrimidine derivatives exhibit various physical and chemical properties. For instance, they have more lipophilic character than certain other compounds, which determines their affinity for the molecular target and passive transport through biological membranes .Aplicaciones Científicas De Investigación

Anti-Inflammatory Activities

Pyrimidines, including 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine, are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Properties

Pyrimidines also display antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antibacterial and Antiviral Activities

These compounds have been found to possess antibacterial and antiviral properties . This makes them potential candidates for the development of new antibiotics and antiviral drugs.

Antifungal and Antituberculosis Activities

In addition to their antibacterial and antiviral properties, pyrimidines also exhibit antifungal and antituberculosis activities . This suggests their potential use in treating fungal infections and tuberculosis.

Kinase Inhibition

Certain pyrimidine derivatives have been found to inhibit various kinases . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By inhibiting these enzymes, pyrimidines can potentially regulate a variety of cellular processes, including cell division, metabolism, and signal transduction.

Induction of Apoptosis

Some pyrimidine derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells . This makes them potential candidates for the development of new anticancer drugs.

Synthesis of Novel Compounds

Pyrimidines, including 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine, can serve as building blocks in the synthesis of novel compounds . These new compounds can then be tested for various biological activities, potentially leading to the discovery of new drugs.

Mecanismo De Acción

Target of Action

Similar compounds such as pyrimidine derivatives have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s worth noting that related compounds, such as pyrimidine derivatives, have been shown to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Biochemical Pathways

Related compounds, such as pyrimidine derivatives, have been reported to affect cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Result of Action

Related compounds, such as pyrimidine derivatives, have been reported to have promising anticancer activity .

Direcciones Futuras

The future of pyrimidine derivatives in medicinal chemistry looks promising. They are being studied for their potential in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

4-(2-benzylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c1-2-4-13(5-3-1)12-23-17-18-14-6-11-22-15(14)16(19-17)20-7-9-21-10-8-20/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMOTHISHLQILT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

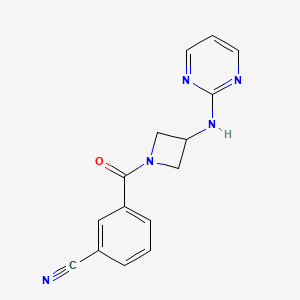

![Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2424227.png)

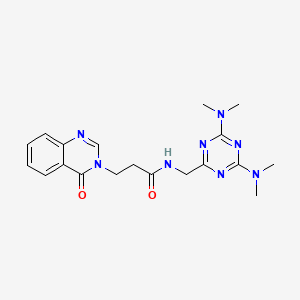

![1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate](/img/structure/B2424231.png)

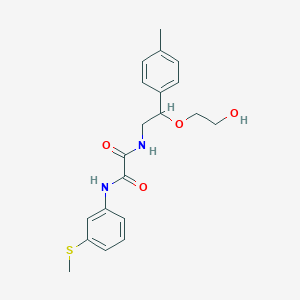

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2424232.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2424239.png)

![8-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424242.png)

![[(2R,6R)-6-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/no-structure.png)